5-Chloro-1-acetyl-2-oxindole

Acetylcholinesterase Enzyme Inhibition CNS Disorders

Medicinal chemists require validated intermediates that eliminate synthetic ambiguity. This dual-functionalized oxindole solves off-target reactivity and provides a benchmark for Alzheimer’s and kinase inhibitor discovery. - **Quantified Control**: Defined AChE IC50 (350-1,800 nM) & 1.9× selectivity over BChE - ideal HTS reference. - **Synthetic Enabler**: N1-acetyl protects lactam nitrogen, enabling exclusive C3 functionalization without side reactions (unlike 5-chloro-2-oxindole). - **SAR Scaffold**: Pre-installed 5-chloro & N1-acetyl groups allow systematic deconvolution of target binding contributions. Immediate supply for R&D, no controlled substance restrictions.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B8408617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-acetyl-2-oxindole
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)CC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5H2,1H3
InChIKeyBGJIBXMUNLQWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-acetyl-2-oxindole: Scaffold Overview


5-Chloro-1-acetyl-2-oxindole (CAS Not Publicly Standardized) is a synthetic oxindole derivative characterized by a 5-chloro substituent on the indole ring and an N1-acetyl group [1]. It serves as a versatile building block in medicinal chemistry, particularly as a key intermediate for more complex kinase inhibitors and anti-inflammatory agents, due to the established bioactivity of the oxindole core [2]. Its primary differentiation lies in its specific dual functionalization, which pre-installs a halogen handle for further derivatization and protects the lactam nitrogen, enabling distinct reactivity and a unique biological profile compared to unsubstituted or mono-substituted analogs.

Dual-functionalized oxindole scaffold for kinase-targeted and inflammation-related target research
Pre-installed 5-chloro handle and N1-acetyl protection enable selective C3 derivatization
Distinct reactivity profile vs. unsubstituted or mono-substituted oxindole analogs

5-Chloro-1-acetyl-2-oxindole: Critical Differentiation


The N1-acetyl group in 5-Chloro-1-acetyl-2-oxindole is not merely a protecting group; it fundamentally alters the compound's physicochemical properties, synthetic utility, and biological target engagement. Direct substitution with the more common and commercially available 5-chloro-2-oxindole (CAS 17630-75-0) would fail to provide the N1-protected scaffold required for specific C3-functionalization or the distinct steric and electronic profile that influences binding to targets like Acetylcholinesterase (AChE) [1]. Similarly, substituting with 1-acetyl-2-oxindole (CAS 21905-78-2), which lacks the 5-chloro atom, eliminates a critical handle for halogen bonding and lipophilic interactions in kinase inhibitor design, a common strategy in the development of oxindole-based therapeutics like Sunitinib [2]. The following evidence quantifies these differences.

5-Chloro-1-acetyl-2-oxindole N1-protected scaffold with halogen handle, suited for selective C3 functionalization
5-Chloro-2-oxindole (CAS 17630-75-0) May not provide required N1 protection, risking complex reaction mixtures and loss of scaffold control
5-Chloro-1-acetyl-2-oxindole Halogen bond donor/acceptor potential retained for kinase design
1-Acetyl-2-oxindole (CAS 21905-78-2) Lacks the 5-chloro substituent; may remove critical lipophilic and halogen-bonding interactions in target binding

5-Chloro-1-acetyl-2-oxindole: Quantitative Evidence vs. Analogs


AChE Inhibition vs. Unsubstituted Oxindole

5-Chloro-1-acetyl-2-oxindole exhibits a quantifiable, albeit modest, inhibition of human Acetylcholinesterase (AChE) with an IC50 of 1,800 nM [1]. This is a crucial point of differentiation from its parent scaffold, 2-oxindole, which shows no reported activity against AChE under comparable conditions. This data demonstrates that the specific chloro and acetyl substitutions confer a baseline level of enzyme engagement, establishing a measurable biochemical signature for this compound absent in simpler analogs.

AChE vs. unsubstituted oxindole
Class-level
IC50 = 1,800 nM vs 2-Oxindole: no reported activity
Establishes a reported AChE engagement absent in the parent scaffold
Class-level inference; may support cholinergic target probe development
Acetylcholinesterase Enzyme Inhibition CNS Disorders

AChE Potency Relative to Related Oxindoles

In a direct comparison within the same assay context (Ellman's method on bovine erythrocyte AChE), 5-Chloro-1-acetyl-2-oxindole demonstrates moderate inhibitory potency with an IC50 of 350 nM [1]. This positions it as significantly less potent than highly optimized oxindole-based AChE inhibitors, which can exhibit low nanomolar IC50 values (e.g., 3.34 nM for a potent analog [2]), but more potent than the completely inactive parent 2-oxindole scaffold. This places 5-Chloro-1-acetyl-2-oxindole in a unique middle ground of activity, suitable as a reference compound or a starting point for further optimization.

AChE potency vs. potent oxindole
Context-dependent
350 nM
Defined moderate potency for SAR benchmarking
Cross-study context; 105-fold less potent than optimized leads (3.34 nM)
Acetylcholinesterase SAR Drug Discovery

AChE vs. BChE Selectivity Profile

5-Chloro-1-acetyl-2-oxindole demonstrates a subtle preference for AChE over Butyrylcholinesterase (BChE), with an IC50 of 1,800 nM for AChE and 3,500 nM for BChE, resulting in a 1.9-fold selectivity for AChE [1]. While not a highly selective compound, this data provides a specific, quantifiable selectivity window. This is in contrast to many pan-assay interference compounds (PAINS) or promiscuous oxindoles that may show equal or greater potency against BChE, offering a defined starting point for developing AChE-biased inhibitors.

AChE vs. BChE selectivity
Head-to-head
AChE IC50 = 1,800 nM vs BChE IC50 = 3,500 nM (1.9-fold)
1.9-fold AChE preference; limited but quantifiable selectivity window
Head-to-head; may support cholinergic pathway differentiation studies
Butyrylcholinesterase Enzyme Selectivity Neurodegeneration

COX-2 Inhibition Profile

The compound exhibits a quantifiable interaction with human COX-2, showing an IC50 of 8,600 nM [1]. This activity is notably weak compared to standard selective COX-2 inhibitors like Celecoxib (IC50 ~ 40 nM), but the presence of any measurable activity at this target is a distinct property of this specific 5-chloro-1-acetyl substitution pattern. In contrast, the unsubstituted oxindole core shows no reported COX-2 inhibition. This establishes a specific, though weak, baseline for the compound's anti-inflammatory potential, which is absent in simpler analogs.

COX-2 inhibition
Class-level
8,600 nM
Weak but measurable COX-2 interaction, absent in parent oxindole
Class-level; distinct from Celecoxib (~40 nM) and inactive core scaffold
Cyclooxygenase-2 Inflammation Enzyme Inhibition

5-Chloro-1-acetyl-2-oxindole: Application Scenarios


Calibrated Reference for Cholinesterase Assays

Its quantified, moderate potency against AChE (IC50 = 350-1,800 nM) and defined 1.9-fold selectivity over BChE makes 5-Chloro-1-acetyl-2-oxindole an ideal reference compound. Researchers can use it to calibrate high-throughput screening (HTS) assays for new oxindole-based Alzheimer's therapeutics, establishing a reliable baseline for 'moderate activity' against which novel, more potent derivatives can be benchmarked [1][2]. Its activity profile is distinct enough from both inactive controls and highly potent leads to serve as a robust inter-assay control.

Synthetic Intermediate for N1-Protected Derivatives

The N1-acetyl group protects the lactam nitrogen during subsequent reactions, enabling exclusive functionalization at other positions (e.g., C3) without unwanted side reactions [1]. This is a critical advantage over using 5-chloro-2-oxindole directly, which would lead to complex mixtures. This compound is therefore the preferred starting material for synthesizing N1-protected derivatives like 1-acetyl-5-chloro-3-(substituted-benzylidene)indolin-2-ones, a key scaffold in Src family kinase inhibitor development [2].

SAR Baseline for Halogen and Acetyl Contributions

Given the oxindole scaffold's known role as a promiscuous kinase inhibitor template [1], 5-Chloro-1-acetyl-2-oxindole serves as a critical tool for structure-activity relationship (SAR) studies. Its defined AChE and COX-2 activities provide a quantitative fingerprint for the 5-chloro and N1-acetyl contributions. Medicinal chemists can use this compound as a 'parent' to synthesize focused libraries, systematically removing or replacing these groups to deconvolute their specific contributions to target binding and selectivity, a process essential for optimizing kinase inhibitor leads [2].

Application
Selection Property
Validation Focus
Cholinesterase assay calibration
Moderate AChE potency and defined AChE/BChE selectivity profile
Baseline activity benchmarking for novel oxindole-based leads
Synthesis of N1-protected derivatives
N1-acetyl protection enables selective C3 functionalization
Route specificity; avoidance of side reactions during derivatization
Oxindole SAR studies
Quantitative AChE/COX-2 fingerprint for 5-Cl and N1-acetyl contributions
Deconvolution of halogen and acetyl effects on target binding

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